molecular formula C13H12FN B8712062 4'-Fluoro-4-methylbiphenyl-3-amine

4'-Fluoro-4-methylbiphenyl-3-amine

Cat. No.: B8712062
M. Wt: 201.24 g/mol
InChI Key: HWWKRVQVZLWQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Fluoro-4-methylbiphenyl-3-amine is a useful research compound. Its molecular formula is C13H12FN and its molecular weight is 201.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methylaniline

InChI

InChI=1S/C13H12FN/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,15H2,1H3

InChI Key

HWWKRVQVZLWQGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 g (22.5 mmol) of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-fluorobenzene, 1.87 mL (15 mmol) of 5-bromo-2-methylaniline, 1.73 g (1.5 mmol) of tetrakis(triphenyl phosphine)palladium (0), and 7.33 g (15 mmol) of cesium carbonate were heated under reflux for 8 hours in 150 mL of THF. After completion of the reaction, THF was distilled off under reduced pressure, and ethyl acetate was added to separate the solid by filtration. The organic layer was then washed with a saturated sodium chloride solution, and dried over anhydrous sodium sulfate. Thereafter, the solvent was distilled off under reduced pressure. The resulting crude product was separated and purified using silica gel column chromatography, thereby giving 4′-fluoro-4-methylbiphenyl-3-amine (yield: 43%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl phosphine)palladium (0)
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.33 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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